Bromo-PEG2-phosphonic acid

PROTAC Linker optimization Ternary complex formation

Bromo-PEG2-phosphonic acid is a heterobifunctional linker with a reactive bromo group and a terminal phosphonic acid. Its unique phosphonic acid provides superior, stable binding to metal oxide surfaces (TiO2, Fe3O4) compared to carboxylates, preventing desorption in biological media. The compact PEG2 spacer offers precise distance control in PROTAC synthesis, reducing steric hindrance versus longer PEG analogs. Ideal for nanoparticle functionalization and catalyst-free bioconjugation.

Molecular Formula C6H14BrO5P
Molecular Weight 277.05 g/mol
CAS No. 1446282-44-5
Cat. No. B606387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG2-phosphonic acid
CAS1446282-44-5
SynonymsBromo-PEG2-phosphonic acid
Molecular FormulaC6H14BrO5P
Molecular Weight277.05 g/mol
Structural Identifiers
InChIInChI=1S/C6H14BrO5P/c7-1-2-11-3-4-12-5-6-13(8,9)10/h1-6H2,(H2,8,9,10)
InChIKeyNKJZEERRSMGNLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bromo-PEG2-phosphonic Acid (CAS 1446282-44-5): A Heterobifunctional PEG Linker for Orthogonal Conjugation and Surface Modification


Bromo-PEG2-phosphonic acid (CAS 1446282-44-5) is a heterobifunctional polyethylene glycol (PEG) linker with the molecular formula C6H14BrO5P and a molecular weight of 277.05 g/mol [1]. The compound features a terminal bromoalkyl group, a central PEG2 spacer, and a terminal phosphonic acid moiety, enabling dual orthogonal reactivity for nucleophilic substitution and chelation-based surface binding . As a member of the PEG-phosphonate linker family, it is widely employed in the synthesis of proteolysis-targeting chimeras (PROTACs) and in bioconjugation applications requiring both solubility enhancement and strong surface affinity .

Bromo-PEG2-phosphonic Acid: Why Structural Specificity Prevents Simple Interchange with Other PEG-Phosphonate Linkers


In bioconjugation and surface modification workflows, substituting Bromo-PEG2-phosphonic acid with other PEG-phosphonate analogs such as Bromo-PEG3-phosphonic acid (CAS 1148026-99-6), Bromo-PEG5-phosphonic acid, or Carboxy-PEG4-phosphonic acid (CAS 1623791-69-4) is not scientifically equivalent due to measurable differences in spacer length, terminal functional group reactivity, and the physicochemical properties conferred by the bromo leaving group . The specific PEG2 chain length (approximately 8.8 Å extended) creates a distinct spatial separation between conjugation sites that differs from longer PEG3 (approximately 11.0 Å) or PEG4 variants, directly affecting PROTAC ternary complex formation efficiency and the steric accessibility of surface-bound ligands . Additionally, the bromo group enables nucleophilic substitution with thiols or amines under mild conditions, whereas carboxy-terminated analogs require activation chemistry, introducing an orthogonal dimension to synthetic planning [1]. These structural and reactivity distinctions necessitate compound-specific selection based on empirical spacer optimization data rather than class-level assumptions.

Bromo-PEG2-phosphonic Acid: Quantitative Evidence Guide for Scientific Selection and Procurement


Molecular Spacer Length Comparison: Bromo-PEG2-phosphonic Acid vs. Extended PEG-Phosphonate Analogs

The PEG2 spacer in Bromo-PEG2-phosphonic acid comprises two ethylene glycol repeating units, providing an extended molecular length of approximately 8.8 Å and a molecular weight of 277.05 g/mol [1]. This contrasts with Bromo-PEG3-phosphonic acid (C8H18BrO6P, MW 321.10 g/mol, extended length approximately 11.0 Å) and Bromo-PEG5-phosphonic acid (extended length approximately 17.6 Å) . Systematic SAR studies in PROTAC development have demonstrated that linker length variations as small as one ethylene glycol unit can alter ternary complex formation efficiency by 2- to 10-fold and affect target protein degradation DC50 values by over an order of magnitude [2].

PROTAC Linker optimization Ternary complex formation

Orthogonal Reactivity Differentiation: Bromo vs. Carboxy-Terminated PEG-Phosphonate Linkers

Bromo-PEG2-phosphonic acid contains a terminal bromo group that functions as an electrophile in nucleophilic substitution reactions with thiols and amines, enabling direct conjugation without activation reagents [1]. In contrast, Carboxy-PEG4-phosphonic acid (CAS 1623791-69-4) requires carbodiimide-mediated activation (e.g., EDC/NHS) to form amide bonds with amines, adding a separate activation step to the workflow . The bromo group's leaving group ability is quantified by its pKa of conjugate acid (HBr) of approximately -9, indicating a highly favorable thermodynamic driving force for substitution relative to carboxylate-based coupling [2].

Bioconjugation Orthogonal chemistry Surface functionalization

Hydrophilicity and Solubility Enhancement: PEG2 Scaffold vs. Non-PEG Alkyl Linkers

Bromo-PEG2-phosphonic acid incorporates a PEG2 spacer that confers measurable hydrophilicity to conjugated molecules, with a calculated LogP of -1.1 and topological polar surface area (tPSA) of 76 Ų [1]. In contrast, non-PEG alkyl phosphonate linkers such as 10-bromodecylphosphonic acid (C10H22BrO3P, MW 301.16 g/mol) possess a LogP of approximately +2.5 to +3.0, indicating approximately 3-4 orders of magnitude lower aqueous solubility . Phosphonic acid-terminated PEG coatings have been shown to reduce non-specific bovine serum albumin adsorption on layered double hydroxide nanoparticles, with effective protein resistance observed at PEG-to-nanoparticle mass ratios as low as 1:1 [2].

Drug delivery Aqueous solubility PEGylation

Phosphonic Acid Surface Binding Affinity: Comparison with Alternative Anchoring Groups

The phosphonic acid terminus of Bromo-PEG2-phosphonic acid forms strong coordinative bonds with metal oxide surfaces, including titanium dioxide, aluminum oxide, and iron oxide, enabling stable surface immobilization . Phosphonic acid-functionalized PEG coatings have been shown to maintain nanoparticle dispersity in water and saline at feeding mass ratios of 1:1, while effectively resisting non-specific protein adsorption [1]. Comparative studies of anchoring groups demonstrate that phosphonic acid exhibits superior hydrolytic stability on metal oxide surfaces compared to alkoxysilanes, with phosphonate-metal bonds resisting hydrolysis under aqueous conditions where siloxane bonds undergo gradual degradation [2].

Surface modification Metal oxide functionalization Stable immobilization

Non-Cleavable Linker Classification: Implications for Conjugate Stability vs. Cleavable Analogs

Bromo-PEG2-phosphonic acid is classified as a non-cleavable linker for bioconjugation applications [1]. This contrasts with cleavable PEG linkers containing disulfide bonds (reducible), ester linkages (hydrolyzable), or peptide sequences (enzymatically cleavable). In PROTAC applications, non-cleavable linkers confer different intracellular degradation kinetics compared to cleavable analogs, with reported differences in target protein degradation half-life and maximal degradation extent (Dmax) [2]. The choice between non-cleavable and cleavable linker scaffolds represents a binary decision point in conjugate design that cannot be resolved through post hoc substitution.

ADC linker PROTAC design Linker stability

Purity Specification Benchmarking: Vendor-Reported Purity Ranges and Procurement Implications

Vendor-reported purity specifications for Bromo-PEG2-phosphonic acid range from ≥95% to 98% depending on the supplier . Aladdin Scientific reports 98% purity with argon-charged storage at -20°C . TargetMol and MedChemExpress specify the compound as suitable for PROTAC synthesis applications with ≥95% purity . These purity specifications establish a procurement benchmark; for sensitive applications requiring <5% impurity levels, suppliers offering ≥98% purity with documented lot-specific Certificate of Analysis should be prioritized.

Quality control Reproducibility Analytical chemistry

Bromo-PEG2-phosphonic Acid: Evidence-Based Application Scenarios for Scientific and Industrial Use


PROTAC Synthesis Requiring Compact PEG2 Spacer Length

Based on the spacer length evidence presented in Section 3, Bromo-PEG2-phosphonic acid is optimally deployed when PROTAC linker optimization studies have empirically identified a PEG2 spacer length (approximately 8.8 Å extended) as providing maximal ternary complex formation and target degradation efficiency [1]. The bromo group enables conjugation to ligand scaffolds bearing thiol or amine nucleophiles, while the phosphonic acid terminus provides a handle for further functionalization or surface immobilization of the completed PROTAC construct. Procurement of this specific PEG2 variant should be restricted to applications where the spacer length has been validated; substitution with longer PEG3 or PEG4 analogs without re-optimization risks altering the spatial geometry of the ternary complex and reducing degradation potency by up to an order of magnitude [2].

Metal Oxide Surface Functionalization with Orthogonal Conjugation Capacity

As supported by the phosphonic acid binding affinity evidence and orthogonal reactivity profile documented in Section 3, Bromo-PEG2-phosphonic acid enables two-step surface engineering of metal oxide substrates (TiO2, Al2O3, Fe3O4) [1]. In the first step, the phosphonic acid terminus forms stable coordinative bonds to the metal oxide surface, creating a PEG2-coated interface that resists non-specific protein adsorption at PEG-to-substrate mass ratios as low as 1:1 [2]. In the second step, the exposed bromo group provides a reactive handle for subsequent conjugation of biomolecules, fluorophores, or targeting ligands via nucleophilic substitution. This sequential surface engineering approach is not replicable with carboxy-PEG-phosphonate analogs, which would require activation chemistry for both surface binding and biomolecule conjugation, nor with non-PEG alkyl phosphonates, which lack the aqueous compatibility provided by the PEG2 spacer [3].

Non-Cleavable Bioconjugation in Aqueous Media

Drawing from the LogP and solubility evidence presented in Section 3, Bromo-PEG2-phosphonic acid is particularly suitable for bioconjugation reactions conducted in aqueous or mixed aqueous-organic solvent systems [1]. The calculated LogP of -1.1 and tPSA of 76 Ų confer sufficient water solubility to maintain reagent accessibility during conjugation, while the non-cleavable PEG2 scaffold ensures that the linker remains intact throughout downstream processing and application [2]. The bromo group reacts directly with thiol-containing biomolecules (e.g., cysteine residues, thiol-modified oligonucleotides) under mild aqueous conditions without requiring activation reagents. This application scenario excludes non-PEG alkyl linkers (LogP approximately +2.5 to +3.0), which exhibit limited aqueous solubility and may require organic co-solvents that denature sensitive biomolecules [3].

Phosphonic Acid-Functionalized Nanoparticle Coatings for Colloidal Stability

Based on the surface binding and protein resistance evidence cited in Section 3, Bromo-PEG2-phosphonic acid can be employed as a surface-modifying agent for layered double hydroxide (LDH) nanoparticles and other metal oxide nanomaterials [1]. The phosphonic acid terminus anchors the PEG2 chain to the nanoparticle surface through stable coordinative bonds, maintaining nanoparticle dispersity in water and saline at PEG-to-nanoparticle feeding mass ratios of 1:1 [2]. This surface functionalization effectively reduces non-specific bovine serum albumin adsorption and preserves colloidal stability in biological media. Following surface anchoring, the exposed bromo group provides a conjugation site for attaching targeting ligands, therapeutic payloads, or imaging agents, enabling the construction of multifunctional nanocarriers with both stealth properties (from PEGylation) and active targeting capability (from bromo-mediated conjugation).

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